Cas no 2138259-77-3 (1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine)
1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 2138259-77-3
- 1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine
- EN300-766853
-
- Inchi: 1S/C15H26N4/c1-12-9-18(7-6-16-12)13(2)15-8-17-19(11-15)10-14-4-3-5-14/h8,11-14,16H,3-7,9-10H2,1-2H3
- InChI Key: LVCXTEAHTHFEDP-UHFFFAOYSA-N
- SMILES: N1(CCNC(C)C1)C(C)C1C=NN(C=1)CC1CCC1
Computed Properties
- Exact Mass: 262.21574685g/mol
- Monoisotopic Mass: 262.21574685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 33.1Ų
1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-766853-1.0g |
1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine |
2138259-77-3 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
| Enamine | EN300-766853-0.05g |
1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine |
2138259-77-3 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
| Enamine | EN300-766853-0.1g |
1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine |
2138259-77-3 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-766853-0.25g |
1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine |
2138259-77-3 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-766853-0.5g |
1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine |
2138259-77-3 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-766853-2.5g |
1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine |
2138259-77-3 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| Enamine | EN300-766853-5.0g |
1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine |
2138259-77-3 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-766853-10.0g |
1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine |
2138259-77-3 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine
Comprehensive Overview of 1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine (CAS No. 2138259-77-3)
The compound 1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine (CAS No. 2138259-77-3) is a structurally complex molecule that has garnered significant interest in pharmaceutical and chemical research. Its unique combination of a cyclobutylmethyl group, a pyrazole ring, and a methylpiperazine moiety makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly focusing on this compound due to its potential interactions with biological targets, which could lead to breakthroughs in treating neurological and metabolic disorders.
One of the key features of 1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine is its modular design, which allows for fine-tuning of its pharmacological properties. The pyrazole ring, known for its role in enhancing binding affinity, is coupled with a cyclobutylmethyl group that contributes to improved metabolic stability. Meanwhile, the methylpiperazine segment offers solubility and bioavailability advantages, making this compound a versatile scaffold for further derivatization. Such characteristics align with current trends in small-molecule drug design, where researchers prioritize compounds with balanced pharmacokinetic profiles.
In recent years, the demand for novel heterocyclic compounds like 1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine has surged, driven by the need for more effective therapeutics. Search engine data reveals growing interest in queries such as "pyrazole derivatives in medicine" and "cyclobutylmethyl applications in drug discovery," reflecting the scientific community's focus on these structural motifs. This compound's potential extends beyond traditional pharmaceuticals, with exploratory studies investigating its utility in biochemical probes and diagnostic agents.
The synthesis of 1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine typically involves multi-step organic reactions, including N-alkylation and cross-coupling methodologies. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize yield and purity, addressing common challenges in producing complex heterocycles. These innovations are particularly relevant given the increasing emphasis on green chemistry and sustainable manufacturing processes in the pharmaceutical industry.
From a therapeutic perspective, preliminary studies suggest that 1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine may exhibit activity against specific enzyme targets and receptor subtypes. Its structural resemblance to known central nervous system (CNS) agents has prompted investigations into its potential for modulating neurotransmitter systems. However, comprehensive in vitro and in vivo studies are still needed to fully elucidate its mechanism of action and therapeutic scope.
Quality control and analytical characterization of 1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine rely heavily on techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods ensure batch-to-batch consistency and verify the compound's structural integrity, which is crucial for both research and potential clinical applications. The compound's stability under various storage conditions is also an area of active investigation, as it impacts long-term usability.
Looking ahead, 1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine represents an exciting avenue for future research. Its structural complexity and functional group diversity make it a valuable tool for medicinal chemistry exploration, particularly in the development of targeted therapies. As computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling become more sophisticated, researchers can better predict and optimize this compound's interactions with biological systems.
The commercial availability of 1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine through specialty chemical suppliers has facilitated broader access for research institutions. This accessibility, combined with growing literature on pyrazole-containing pharmaceuticals, positions the compound as a subject of ongoing scientific inquiry. Future directions may include exploration of its structure-activity relationships through systematic analog synthesis and evaluation.
2138259-77-3 (1-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}-3-methylpiperazine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)